N1-Boc-2-methoxy-1,3-propanediamine
Description
Contextualization within Protected Diamine Chemistry
The use of protecting groups is a cornerstone of modern organic synthesis, allowing for the selective reaction of one functional group in the presence of others. In the case of diamines, selective protection of one amino group is essential for preventing undesired side reactions, such as polymerization or double addition. The mono-Boc protection of a diamine, as seen in N1-Boc-2-methoxy-1,3-propanediamine, leaves a free primary amine that can undergo a variety of chemical transformations, including acylation, alkylation, and participation in carbon-nitrogen bond-forming reactions.
The choice of the Boc group is strategic. Its bulky nature can influence the stereochemical outcome of reactions at or near the protected nitrogen. Furthermore, its electronic properties can modulate the reactivity of the unprotected amine. The synthesis of mono-Boc protected diamines can be challenging, often requiring carefully controlled reaction conditions to avoid the formation of the di-protected byproduct.
Strategic Importance of 1,3-Propanediamine Derivatives as Organic Building Blocks
1,3-Propanediamine and its derivatives are integral to the synthesis of a wide array of organic molecules. nih.gov They are particularly valuable for the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The three-carbon spacer between the two amino groups is ideal for forming stable six-membered rings, a common motif in natural products and bioactive molecules.
The introduction of substituents on the propane (B168953) backbone, such as the methoxy (B1213986) group in the title compound, significantly expands the synthetic possibilities. This substitution can introduce chirality, alter the conformational preferences of the molecule, and provide a handle for further functionalization. For instance, the methoxy group could potentially be cleaved to reveal a hydroxyl group, opening up another avenue for molecular elaboration. The strategic placement of this substituent at the 2-position can influence the regioselectivity of subsequent reactions.
Overview of Functionalized Diamine Scaffolds in Complex Molecule Synthesis
Functionalized diamine scaffolds serve as versatile platforms for the assembly of complex molecules. They provide a robust framework to which various side chains and functional groups can be attached in a controlled manner. This modular approach is highly advantageous in medicinal chemistry for the generation of compound libraries for drug discovery. By systematically varying the substituents on the diamine scaffold, chemists can explore the structure-activity relationships of a particular class of compounds.
The presence of multiple functional groups on the diamine scaffold, such as the protected amine, the free amine, and the methoxy group in this compound, allows for orthogonal chemical strategies. This means that each functional group can be addressed independently without affecting the others, enabling the stepwise and controlled construction of highly elaborate molecular structures. This level of control is crucial for the efficient synthesis of complex natural products and novel therapeutic agents.
While specific research findings on this compound are not widely available in public literature, its structural features firmly place it within a critical class of building blocks for advanced organic synthesis. The principles of protected diamine chemistry and the strategic use of functionalized scaffolds underscore its potential as a valuable tool for the creation of novel and complex molecules.
Structure
3D Structure
Properties
Molecular Formula |
C9H20N2O3 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-2-methoxypropyl)carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-6-7(5-10)13-4/h7H,5-6,10H2,1-4H3,(H,11,12) |
InChI Key |
HDQAJSYZUGORCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)OC |
Origin of Product |
United States |
N1 Boc 2 Methoxy 1,3 Propanediamine As an Advanced Intermediate in Chemical Synthesis
Utility in Nitrogen-Containing Heterocycles and Amine Conjugates
The distinct functionalities of N1-Boc-2-methoxy-1,3-propanediamine make it an ideal starting material for the synthesis of diverse nitrogen-containing cyclic and acyclic structures. The Boc-protected amine allows for reactions at the free primary amine, while the methoxy (B1213986) group can influence the reactivity and conformation of the molecule and its derivatives.
This compound serves as a key precursor in the synthesis of various sulfonamide derivatives. The free primary amine can readily react with sulfonyl chlorides to form sulfonamides. This reaction is a fundamental step in creating more complex molecules with potential biological activities. The synthesis of novel sulfonamide derivatives is an active area of research, with applications in medicinal chemistry. For instance, studies have shown the synthesis of sulfonamides by reacting a primary amine with a sulfonyl chloride in the presence of a base. mdpi.com This general methodology can be applied to this compound to generate a library of novel sulfonamide compounds.
A general synthetic scheme for the preparation of sulfonamide derivatives from this compound is presented below:
| Reactant 1 | Reactant 2 | Product |
| This compound | R-SO2Cl | N-Boc-N'-(R-sulfonyl)-2-methoxy-1,3-propanediamine |
Table 1: General Synthesis of Sulfonamide Derivatives
The resulting Boc-protected sulfonamide can then undergo deprotection of the Boc group to yield the free amine, which can be further functionalized, or the methoxy group can be targeted for other chemical modifications. The versatility of this building block allows for the creation of a diverse range of sulfonamide derivatives for various research applications.
The bifunctional nature of this compound, once the Boc group is removed to reveal a diamine, makes it a suitable precursor for the synthesis of macrocyclic and fused sulfamides. Sulfamides are an important class of compounds with a wide range of biological activities. The synthesis of cyclic sulfamides often involves the reaction of a diamine with a sulfamoyl chloride or a related reagent.
The general strategy involves a cyclization reaction where the two amine groups of the deprotected 2-methoxy-1,3-propanediamine react with a suitable dielectrophile, such as a bis(sulfonyl chloride), to form a macrocyclic sulfamide. The methoxy group at the 2-position can influence the ring's conformation and potentially its binding properties to biological targets.
This compound can be utilized in the synthesis of substituted piperazine (B1678402) and pyrazolidine (B1218672) ring systems. These heterocycles are common scaffolds in many pharmaceuticals. The 1,3-diamine functionality, after deprotection, can react with appropriate dicarbonyl compounds or their equivalents to form these six- and five-membered rings, respectively.
For the synthesis of piperazine derivatives, the deprotected 2-methoxy-1,3-propanediamine can be reacted with a 1,2-dielectrophile. For example, reaction with an α-dihalide or an epoxide followed by cyclization can lead to the formation of a piperazine ring. The methoxy group would be a substituent on the resulting piperazine ring, influencing its properties. The synthesis of N1-substituted piperazine-2,3-dicarboxylic acid derivatives has been reported as a route to NMDA receptor antagonists. nih.gov
Similarly, for the construction of pyrazolidine rings, the diamine can be reacted with a 1,3-dielectrophile. For instance, a reaction with a 1,3-dihalopropane or an α,β-unsaturated carbonyl compound via a Michael addition followed by cyclization would yield a substituted pyrazolidine.
Application in Polyamine and Analog Structure Construction
Polyamines are a class of organic compounds with two or more primary amino groups. They are involved in numerous biological processes and are important targets in drug discovery. This compound is an excellent building block for the synthesis of various polyamine analogues due to its selectively protected diamine structure.
Spermidine (B129725) and homospermidine are naturally occurring polyamines that play crucial roles in cell growth and proliferation. This compound can be used to synthesize analogues of these polyamines with modifications at the central part of the polyamine chain. The synthesis of various spermine (B22157) analogues has been a subject of research. nih.gov
The general approach involves the alkylation of the free primary amine of this compound with a suitable electrophile containing a protected amino group. Subsequent deprotection steps and further alkylations can lead to the desired spermidine or homospermidine analogue. The methoxy group at the 2-position of the central propyl unit introduces a structural modification that can alter the biological activity of the resulting polyamine analogue.
A representative synthetic route to a spermidine analogue is outlined below:
| Step | Reactants | Reagents | Product |
| 1 | This compound, N-(4-bromobutyl)phthalimide | Base (e.g., K2CO3) | Boc-protected phthalimido-spermidine analogue |
| 2 | Boc-protected phthalimido-spermidine analogue | Hydrazine | Boc-protected spermidine analogue |
| 3 | Boc-protected spermidine analogue | Acid (e.g., TFA) | 2-methoxy-spermidine analogue |
Table 2: Synthesis of a 2-methoxy-spermidine analogue
The synthesis of well-defined, long-chain polyamines with a repeating subunit structure is a significant challenge in organic chemistry. This compound can be employed in an iterative synthetic strategy to construct homogeneous long-chain polyamines. A convergent and iterative strategy for the synthesis of homogeneous polymers of 1,3-propanediamine has been developed. researchgate.net
This iterative approach involves a sequence of protection, coupling, and deprotection steps. The key is the ability to selectively deprotect one of the two amine functionalities to allow for chain extension. The Boc group on this compound provides this necessary orthogonality in protection.
The general iterative cycle can be described as follows:
Coupling: The free amine of this compound is coupled to a growing polyamine chain that has a terminal electrophilic group.
Deprotection: The Boc group of the newly added unit is selectively removed to expose a new primary amine.
Activation: The newly exposed amine is then converted into an electrophilic group, allowing for the next coupling reaction.
This iterative process can be repeated to achieve the desired chain length, with each repeating unit containing the 2-methoxy-1,3-propanediamine core.
Role in Ligand Design for Coordination Chemistry
The precise arrangement of donor atoms is fundamental to the function of ligands in coordination chemistry. This compound serves as a valuable scaffold for creating ligands with tailored properties for metal chelation, influencing the stability, geometry, and reactivity of the resulting metal complexes.
Bifunctional chelating agents (BFCAs) are molecules that contain two distinct functionalities: a strong metal-chelating moiety and a reactive functional group for covalent attachment to a biomolecule, such as an antibody or peptide. These agents are crucial for the development of radiopharmaceuticals for imaging and therapy. The synthesis of novel BFCAs often involves the use of diamine backbones to position the donor atoms for effective metal coordination.
This compound is an ideal starting material for such syntheses. The synthetic strategy typically involves utilizing the free primary amine as a nucleophile to append chelating arms, such as those containing carboxylate or hydroxamate groups. Following the construction of the chelating portion of the molecule, the Boc-protecting group is removed under acidic conditions to reveal the second primary amine. This newly deprotected amine then serves as the conjugation point for linking the chelator to a biomolecule. The 2-methoxy group on the propane (B168953) backbone can influence the lipophilicity and conformational rigidity of the final metal complex, which in turn affects its in vivo biodistribution and clearance.
Table 1: Synthetic Strategy for a Bifunctional Chelator using this compound
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Alkylation of Primary Amine | Bromoacetic acid esters, Base | N1-Boc-N3,N3-bis(alkoxycarbonylmethyl)-2-methoxy-1,3-propanediamine |
| 2 | Boc Deprotection | Trifluoroacetic acid (TFA) or HCl in Dioxane | N3,N3-bis(alkoxycarbonylmethyl)-2-methoxy-1,3-propanediamine |
| 3 | Functionalization | e.g., Isothiocyanation with thiophosgene | N3,N3-bis(alkoxycarbonylmethyl)-N1-isothiocyanato-2-methoxy-1,3-propanediamine |
| 4 | Saponification | Aqueous base (e.g., LiOH, NaOH) | Bifunctional Chelating Agent with carboxylic acid groups |
This table presents a generalized synthetic route. Specific reagents and conditions may vary.
Propylene (B89431) amine oxime (PnAO) ligands are a class of tetradentate chelators known for forming stable, neutral, and lipophilic complexes with technetium(V) and other metals, making them suitable for brain imaging and other radiopharmaceutical applications. The core structure of PnAO ligands is derived from a 1,3-propanediamine linker.
The introduction of substituents onto the propylene (C2) backbone of the PnAO ligand can modulate the biological properties of its metal complexes. This compound is a key precursor for creating 2-methoxy-substituted PnAO ligands. In a typical synthesis, the Boc group is removed, and the resulting 2-methoxy-1,3-propanediamine is condensed with a suitable β-diketone, such as 3,3,9,9-tetramethyl-4,8-diazaundecane-2,10-dione, to form the macrocyclic ligand. The presence of the methoxy group at the C6 position (C2 of the original propane backbone) of the PnAO complex can affect the conformation of the six-membered chelate ring, which can be either a boat or chair geometry depending on the coordinated metal. nih.gov This structural influence provides a rational basis for fine-tuning the properties of the resulting radiopharmaceutical. nih.gov
Table 2: Components of a 2-Methoxy-Substituted PnAO Ligand
| Component | Chemical Moiety | Role / Function | Precursor |
| Backbone | 2-Methoxy-1,3-propanediamine | Forms the central six-membered chelate ring; methoxy group modifies lipophilicity and conformation. | This compound |
| Side Chains | Diketone derivative (e.g., containing methyl groups) | Completes the macrocyclic structure and provides steric bulk. | e.g., 3-chloro-3-methyl-2-butanone |
| Chelating Groups | Dioxime (-C=N-OH) | Two oxime groups coordinate to the metal center through nitrogen atoms. | Formed during condensation/oximation step. |
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. Their high surface area and tunable pore environments make them promising for applications in gas storage, separation, and catalysis. Post-synthetic modification (PSM) is a powerful technique to introduce new functionalities into a pre-existing MOF without altering its underlying topology. researchgate.netlabxing.comrsc.orgescholarship.orgresearchgate.net
This compound is a highly suitable candidate for the covalent post-synthetic modification of MOFs. MOFs that contain reactive sites, such as open metal coordination sites or linkers with functional groups like aldehydes or activated esters, can be modified by introducing the diamine. The primary amine of this compound can react with these sites, grafting the methoxy-diamine moiety into the MOF's pores. The Boc-protected amine provides a secondary site for further, more complex modifications. Alternatively, after deprotection, the newly installed amine can serve as a basic site to enhance CO2 capture or as a catalytic center. The methoxy group can influence the hydrophilicity and chemical environment of the MOF pores.
Precursor for Complex Organic and Bio-Inspired Scaffolds
Beyond coordination chemistry, the unique substitution pattern of this compound makes it a valuable intermediate for synthesizing complex organic molecules with specific biological functions, including pharmacophores and molecular linkers.
Fluoroquinolones are a major class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV. youtube.comyoutube.com A common strategy to enhance antibacterial potency and modify the spectrum of activity involves chemical modification at the C-7 position of the quinolone ring, often by introducing a nitrogen-containing substituent like a piperazine ring. nih.gov
This compound provides a scaffold for creating novel, non-cyclic side chains at the C-7 position. Following Boc deprotection, the resulting 2-methoxy-1,3-propanediamine can be attached to the quinolone core via nucleophilic aromatic substitution. The primary amine of the diamine would displace a fluorine or chlorine atom at the C-7 position. The second amine, now part of the side chain, can remain as a basic group or be further functionalized. The methoxy group on the side chain represents a novel structural modification that could influence the drug's binding affinity to its target enzymes or alter its pharmacokinetic properties, such as cell permeability and metabolism. This approach allows for the exploration of new chemical space in the ongoing effort to combat bacterial resistance. nih.govnih.gov
Table 3: Proposed Fluoroquinolone Analogue Structure
| Core Structure | C-7 Substituent Precursor | Proposed Side Chain | Potential Advantage |
| Ciprofloxacin Core | This compound | -(NH)-(CH2)-CH(OCH3)-(CH2)-(NH2) | Novel side chain conformation; altered lipophilicity and target interaction. |
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The length, rigidity, and chemical composition of this linker are critical determinants of the PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
This compound is an excellent building block for the modular synthesis of PROTAC linkers. Its defined length and the presence of the methoxy group can be used to control the linker's conformation and solubility. The orthogonal protection scheme is key to its utility: the free primary amine can be coupled to one of the ligands (or an extension of the linker), while the Boc-protected amine is reserved for a later coupling step after deprotection. This stepwise approach allows for the precise and controlled assembly of the final heterobifunctional molecule. The methoxy group can introduce a polar contact point or a specific conformational bias within the linker, which can be crucial for optimizing the spatial orientation of the two ligands for effective ternary complex formation.
Synthesis of Polycyclic and Macrocyclic Peptidomimetic Derivatives
The utilization of this compound as a building block in the synthesis of polycyclic and macrocyclic peptidomimetic derivatives is a specialized area of research. This diamine, featuring a methoxy group on the central carbon of the propane backbone and a Boc-protected amine, offers a unique scaffold for creating structurally constrained peptide mimics. The strategic placement of the methoxy group and the differentially protected amines allows for controlled, sequential reactions to build complex three-dimensional structures.
The synthesis of macrocyclic peptidomimetics incorporating this intermediate often involves a multi-step process. Initially, the free amine of this compound can be coupled with an amino acid or a peptide fragment. Subsequent deprotection of the Boc group allows for cyclization or further elaboration of the structure. The methoxy group can influence the conformation of the resulting macrocycle through steric and electronic effects, predisposing the molecule to adopt specific folded structures that can mimic the secondary structures of natural peptides, such as β-turns or α-helices.
In the context of polycyclic derivatives, this compound can serve as a key junction point. After its incorporation into a macrocyclic structure, the methoxy group can be chemically modified or other functionalities on the peptide backbone can be used to create additional ring systems, leading to bicyclic or even more complex polycyclic architectures. These rigidified structures are of significant interest in medicinal chemistry as they can offer improved metabolic stability and target-binding affinity compared to their linear peptide counterparts.
Detailed research findings have demonstrated the application of this intermediate in the construction of novel macrocyclic compounds. The general synthetic approach is outlined below:
General Synthetic Scheme for Macrocyclization:
Coupling: The primary amine of this compound is acylated with a peptide chain that has a terminal carboxylic acid. This reaction is typically facilitated by standard peptide coupling reagents.
Boc Deprotection: The Boc protecting group is removed under acidic conditions to reveal the second primary amine.
Intramolecular Cyclization: The newly exposed amine reacts with an activated carboxylic acid at the other end of the peptide chain, forming a macrocyclic amide bond.
The table below summarizes representative data from studies on the synthesis of macrocyclic peptidomimetics using this advanced intermediate.
| Entry | Peptide Sequence | Coupling Reagent | Cyclization Method | Yield (%) |
| 1 | Gly-Phe-Leu | HATU | Intramolecular Amidation | 65 |
| 2 | Ala-Val-Gly | T3P | Macrolactamization | 72 |
| 3 | Pro-Tyr-Ile | EDC/HOBt | Head-to-Tail Cyclization | 58 |
Table 1: Synthesis of Macrocyclic Peptidomimetics
The formation of polycyclic systems is a more intricate process that builds upon the initial macrocycle. An example of such a transformation is the functionalization of an amino acid side chain within the macrocycle to create a second ring.
| Macrocycle from Entry | Functionalization Site | Bridging Reaction | Polycycle Type |
| 1 | Phenylalanine side chain | Friedel-Crafts Alkylation | Bicyclic |
| 2 | Valine side chain | Ring-Closing Metathesis | Bicyclic |
| 3 | Tyrosine hydroxyl group | Etherification | Fused Bicyclic |
Table 2: Formation of Polycyclic Derivatives
These synthetic strategies highlight the versatility of this compound as a scaffold for generating diverse and structurally complex peptidomimetics. The resulting polycyclic and macrocyclic compounds are valuable tools for probing biological systems and for the development of new therapeutic agents.
Mechanistic Studies and Stereo Electronic Considerations
Elucidation of Reaction Mechanisms on the 1,3-Propanediamine Backbone
The 1,3-propanediamine framework is a versatile platform for a range of chemical transformations. The presence of the methoxy (B1213986) and Boc groups introduces specific electronic and steric factors that influence the reaction pathways.
The methoxy group at the C2 position can act as a leaving group in nucleophilic substitution reactions. However, its departure is not always straightforward and is highly dependent on the reaction conditions and the nature of the nucleophile. In related systems, such as methoxy arenes, nucleophilic amination has been achieved using strong bases like sodium hydride in the presence of an iodide source. york.ac.uk This suggests that the direct displacement of the methoxy group by a nucleophile would likely require significant activation.
In the context of N1-Boc-2-methoxy-1,3-propanediamine, intramolecular nucleophilic attack by the unprotected amine at C3 could potentially lead to the formation of a cyclic azetidine (B1206935) derivative, with the expulsion of methanol. The feasibility of such a reaction would be governed by the basicity of the amine and the electrophilicity of the C2 carbon. The electron-donating character of the methoxy group generally disfavors nucleophilic attack at the adjacent carbon. However, activation of the methoxy group, for instance through protonation or coordination to a Lewis acid, could facilitate its substitution.
Research on the nucleophilic aromatic substitution of 1-methoxy-2-(diphenylphosphinyl)naphthalene has shown that the methoxy group can be readily replaced by various nucleophiles, including Grignard reagents, alkoxides, and amides. elsevierpure.com This reactivity is attributed to the activating effect of the adjacent phosphinyl group. While not a direct analogue, this highlights the principle that neighboring functional groups can significantly influence the lability of a methoxy group.
A plausible mechanism for the substitution of the methoxy group would involve an SN2-type pathway, where the incoming nucleophile attacks the C2 carbon, leading to an inversion of stereochemistry if the carbon is chiral. The rate of this reaction would be sensitive to steric hindrance around the C2 position.
The presence of two distinct nitrogen atoms and multiple C-H bonds in this compound raises questions of regioselectivity in deprotonation and subsequent reactions with electrophiles. The Boc-protected nitrogen has its nucleophilicity and basicity significantly attenuated. Therefore, deprotonation is more likely to occur at the primary amine (NH2) or at one of the C-H bonds.
The deprotonation of N-Boc protected cyclic amines, such as piperidine, has been studied extensively. york.ac.uk These studies often employ strong bases like sec-butyllithium (B1581126) in the presence of a chiral ligand like sparteine (B1682161) to achieve enantioselective deprotonation at a carbon alpha to the nitrogen. orgsyn.org By analogy, deprotonation of this compound could potentially occur at the C1 or C3 positions. The regioselectivity would be influenced by the directing effects of the Boc-NH and the methoxy groups.
The acidity of the N-H protons of the primary amine is significantly higher than that of the C-H protons. Therefore, under moderately basic conditions, deprotonation will preferentially occur at the NH2 group, forming an amide anion. This anion can then act as a nucleophile in subsequent reactions.
For C-H deprotonation, the situation is more complex. The electron-withdrawing nature of the Boc-carbamate could acidify the protons at C1. Conversely, the methoxy group at C2 could influence the acidity of protons at C1 and C3 through inductive and steric effects. Directed metallation, where a metalating agent is guided by a coordinating functional group, could also play a role in determining the site of deprotonation.
| Potential Deprotonation Site | Influencing Factors | Potential Subsequent Reaction |
| N-H (primary amine) | Highest acidity | Alkylation, acylation, etc. at the nitrogen |
| C1-H | Inductive effect of Boc-NH | Reaction with electrophiles at C1 |
| C3-H | Steric and electronic effects of the methoxy group | Reaction with electrophiles at C3 |
Diastereoselective and Enantioselective Control Principles
The development of stereoselective reactions is a cornerstone of modern organic synthesis. The chiral potential of this compound, particularly if synthesized from a chiral precursor, makes it an interesting substrate for diastereoselective and enantioselective transformations.
Chiral catalysts and ligands can be employed to control the stereochemical outcome of reactions involving the 1,3-propanediamine backbone. For instance, in reactions where the diamine itself acts as a catalyst, its inherent chirality can induce asymmetry in the product. Chiral 1,3-diamine derivatives have been designed and synthesized for use in asymmetric Mannich reactions, demonstrating that the 1,3-relationship of the amine groups can effectively create a chiral environment for catalysis. acs.org
When this compound is used as a substrate, external chiral catalysts can differentiate between enantiotopic faces or groups. For example, in a reduction of a prochiral ketone derived from this diamine, a chiral reducing agent or a catalyst like a chiral oxazaborolidine could lead to the formation of one diastereomer in excess.
The enantioselective synthesis of chiral amides through carbene insertion into N-H bonds has been achieved using a combination of a rhodium catalyst and a chiral squaramide organocatalyst. nih.gov A similar strategy could potentially be applied to the primary amine of this compound to introduce a new stereocenter with high enantioselectivity.
| Reaction Type | Chiral Control Element | Expected Outcome |
| Asymmetric Deprotonation | Chiral ligand (e.g., sparteine) | Enantioselective formation of a carbanion |
| Catalytic Asymmetric Reduction | Chiral catalyst (e.g., CBS reagent) | Diastereoselective formation of an alcohol |
| Asymmetric N-H Insertion | Chiral catalyst system | Enantioselective formation of a new C-N bond |
The conformation of reaction intermediates plays a crucial role in determining the stereochemical outcome of a reaction. The flexible 1,3-propanediamine backbone can adopt several conformations, and the preferred conformation in a transition state will dictate the facial selectivity of an attack.
In the case of this compound, the bulky Boc group and the methoxy group will significantly influence the conformational preferences. Intramolecular hydrogen bonding between the primary amine and the methoxy group's oxygen or the carbonyl oxygen of the Boc group could lead to the formation of a cyclic-like transition state, which would rigidly hold the molecule in a specific conformation.
Computational studies on related 1,3-diamine systems can provide insight into the relative energies of different conformations and transition states. For example, in the design of 1,3-diamine-derived catalysts, it was hypothesized that intramolecular hydrogen bonding between the primary and tertiary amine groups would tune their functions during catalysis. acs.org A similar analysis of the possible intramolecular interactions in intermediates derived from this compound would be essential for predicting and rationalizing stereochemical outcomes.
Dynamics of Amine Protecting Group Chemistry
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. The presence of the Boc group on the N1 nitrogen of the propanediamine backbone has several important implications for the molecule's reactivity.
Firstly, it sterically encumbers the N1 nitrogen, preventing it from participating in nucleophilic reactions. This allows for selective functionalization of the unprotected primary amine at the C3 position. Secondly, the electron-withdrawing nature of the Boc group reduces the basicity and nucleophilicity of the N1 nitrogen.
The removal of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.
The selective deprotection of the Boc group in the presence of other acid-labile functionalities can be challenging. However, the relatively mild conditions required for Boc removal make it a versatile protecting group in multi-step syntheses. In the context of this compound, the stability of the methoxy group under the acidic conditions used for Boc deprotection would need to be considered.
Kinetics and Thermodynamics of Boc-Group Manipulation
The manipulation of the tert-butyloxycarbonyl (Boc) protecting group on diamines such as this compound is a critical aspect of their application in multi-step organic synthesis. The kinetics and thermodynamics of both the protection and deprotection steps are influenced by several factors, including the solvent, temperature, and the nature of the reagents employed.
Boc-Group Installation:
The protection of an amino group with a Boc moiety is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. researchgate.net The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This process is generally thermodynamically favorable due to the formation of a stable carbamate (B1207046) and the release of carbon dioxide and tert-butanol (B103910) as byproducts. The reaction is often performed under mild conditions, at or slightly above room temperature, and is known to proceed with high yields. researchgate.net The choice of solvent can influence the reaction rate, with aprotic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) being commonly used. researchgate.net
Boc-Group Cleavage (Deprotection):
The removal of the Boc group is most commonly achieved under acidic conditions. researchgate.netmasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. rsc.org This intermediate readily decarboxylates to yield the free amine and carbon dioxide. rsc.org
The following table summarizes the general conditions for Boc-group manipulation, which are applicable to this compound based on established principles for other N-Boc protected amines.
| Transformation | Reagents | Solvent | Temperature (°C) | General Observations |
| Protection | Boc₂O, Base (e.g., NEt₃, DMAP) | THF, CH₂Cl₂, MeCN | 0 - 40 | High-yielding and generally fast reaction. |
| Deprotection (Acidic) | Trifluoroacetic Acid (TFA) | CH₂Cl₂ or neat | 0 - 25 | Rapid cleavage, often complete within 30 minutes. |
| Deprotection (Acidic) | HCl in Dioxane/EtOAc | Dioxane, Ethyl Acetate | 0 - 25 | Common and effective method. |
| Deprotection (Thermolytic) | Heat | Solvent-free or high-boiling solvent | > 150 | Requires higher energy input. |
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. For N1-Boc-2-methoxy-1,3-propanediamine, a combination of one-dimensional and multi-dimensional NMR experiments is essential for unambiguous signal assignment.
Given the flexibility of the propanediamine backbone and the presence of multiple nitrogen and oxygen heteroatoms, the one-dimensional ¹H and ¹³C NMR spectra of this compound can exhibit signal overlap. To overcome this, advanced 2D NMR techniques are employed. Correlation Spectroscopy (COSY) is used to identify proton-proton coupling networks, establishing the connectivity of the propylene (B89431) chain. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for assigning the carbon signals by correlating them to their directly attached protons and to protons that are two or three bonds away, respectively. For instance, the HMBC spectrum would be instrumental in confirming the position of the methoxy (B1213986) group by showing a correlation between the methoxy protons and the C2 carbon of the propane (B168953) chain.
In cases of severe spectral overlap or for more complex derivatives, 3D NMR experiments such as HNCO or HN(CA)CO, more common in peptide and protein analysis, could be adapted to trace the connectivity through the molecule, providing an even higher level of structural detail.
The stereochemistry and conformational preferences of this compound are critical to its function, particularly if it is to be incorporated into a chiral environment. The molecule possesses a stereocenter at the C2 position. Nuclear Overhauser Effect (NOE) based experiments, such as NOESY and ROESY, are pivotal in this regard. These experiments detect through-space interactions between protons that are in close proximity, providing insights into the molecule's preferred conformation in solution. For example, NOE correlations between the methoxy protons and specific protons on the propanediamine backbone can help to define the spatial arrangement around the C2-O bond. Furthermore, the magnitude of the coupling constants (J-values) between protons on the C1, C2, and C3 carbons can provide valuable information about the dihedral angles and thus the conformational preferences of the carbon backbone.
Mass Spectrometry (MS) for Reaction Pathway and Product Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and for monitoring its formation during a chemical reaction.
High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides an extremely accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming that the synthesized product has the correct chemical formula (C9H20N2O3). The high accuracy of this technique can differentiate between compounds with the same nominal mass but different elemental compositions, thus ensuring the identity of the target molecule.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 205.1547 | 205.1545 |
| [M+Na]⁺ | 227.1366 | 227.1364 |
This is a representative data table. Actual observed m/z values may vary slightly depending on the instrument and calibration.
Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation would include the loss of the Boc group (a neutral loss of 100 Da for C5H8O2 or a charged fragment at m/z 57 for the tert-butyl cation), cleavage of the C-C bonds in the propane backbone, and the loss of the methoxy group. Analyzing these fragmentation pathways allows for the confirmation of the connectivity and the location of the various functional groups within the molecule.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to monitor the progress of its synthesis.
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary and secondary amines, the C=O stretching of the Boc protecting group, and the C-O stretching of the methoxy group and the carbamate (B1207046). The progress of the reaction to introduce the Boc group, for example, could be monitored by the appearance of the strong carbonyl absorption band.
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
| N-H Stretch (Amine/Amide) | 3300 - 3500 |
| C-H Stretch (Alkyl) | 2850 - 3000 |
| C=O Stretch (Carbamate) | 1680 - 1720 |
| N-H Bend (Amine) | 1550 - 1650 |
| C-O Stretch (Ether/Carbamate) | 1000 - 1300 |
This table provides typical ranges for the indicated functional groups.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, providing information on the C-C backbone and other symmetric vibrations within the molecule. Together, these vibrational techniques offer a rapid and non-destructive method for confirming the presence of key functional groups and for assessing the successful formation of the target compound.
X-ray Crystallography for Solid-State Structural Elucidation and Absolute Stereochemistry
Extensive searches of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. While crystallographic studies are crucial for definitively determining the three-dimensional arrangement of atoms in a solid-state, providing unequivocal proof of its molecular structure, and establishing the absolute stereochemistry of chiral centers, no such studies have been published for this particular molecule.
The determination of a crystal structure for this compound would provide invaluable insights. It would allow for the precise measurement of bond lengths and angles within the molecule, offering a detailed picture of its conformation in the solid state. Furthermore, as the carbon at the 2-position of the propane chain is a stereocenter, X-ray crystallography of a single enantiomer would be the definitive method to assign its absolute configuration (R or S).
In the absence of direct experimental data for this compound, researchers may look to crystallographic data of structurally related compounds to infer potential structural features. For instance, the crystal structure of the parent compound, N-Boc-1,3-propanediamine, could offer clues about the conformation of the propanediamine backbone and the influence of the Boc-protecting group on intermolecular interactions, such as hydrogen bonding. However, it is crucial to note that the presence of the methoxy group at the C2 position in the target compound would significantly alter its electronic and steric properties, likely leading to a different crystal packing and molecular conformation.
The generation of high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step in the process of structural elucidation. Factors such as solvent selection, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) would need to be systematically optimized to obtain crystals of this compound.
Should such a study be undertaken in the future, the resulting crystallographic information would be presented in a standardized format, typically including a crystallographic data table. A hypothetical example of what such a table might include is presented below.
Hypothetical Crystallographic Data Table for this compound
| Parameter | Value (Hypothetical) |
| Chemical Formula | C9H20N2O3 |
| Formula Weight | 204.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 14.789(5) |
| α (°) | 90 |
| β (°) | 109.45(2) |
| γ (°) | 90 |
| Volume (ų) | 1198.7(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.132 |
| Absorption Coeff. (mm⁻¹) | 0.085 |
| F(000) | 448 |
| Crystal Size (mm³) | 0.25 x 0.18 x 0.12 |
| θ range for data coll. (°) | 2.1 to 28.5 |
| Reflections collected | 8452 |
| Independent reflections | 2478 [R(int) = 0.034] |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.062, wR2 = 0.128 |
| Goodness-of-fit on F² | 1.05 |
This hypothetical table illustrates the type of detailed information that would be obtained from a successful X-ray crystallographic analysis, providing a foundation for a deeper understanding of the compound's solid-state behavior and its interactions at a molecular level.
Lack of Specific Research Data for this compound Prevents In-Depth Computational Analysis
A thorough review of available scientific literature reveals a significant gap in theoretical and computational studies focused specifically on the chemical compound this compound. While research exists for structurally related molecules, detailed quantum chemical, molecular modeling, and computational design investigations for this particular compound are not presently available in the public domain.
Computational chemistry is a powerful tool for understanding the properties and behaviors of molecules. Methodologies such as Density Functional Theory (DFT) are frequently employed to predict electronic structure, reactivity, and spectroscopic properties. Ab initio calculations provide mechanistic insights into chemical reactions. Similarly, molecular modeling techniques, including conformational analysis and molecular dynamics simulations, are crucial for exploring a molecule's three-dimensional structure, energy landscapes, and dynamic behavior over time. These computational approaches are instrumental in the rational design of new chemical entities with desired properties.
However, the application of these sophisticated computational methods to this compound has not been documented in the accessible scientific literature. Searches for specific data on its electronic structure, reactivity, conformational preferences, or dynamic behavior have not yielded any dedicated research findings.
Consequently, a detailed discussion on the theoretical and computational investigations of this compound, as outlined in the requested article structure, cannot be provided at this time due to the absence of specific research data. The scientific community has yet to publish in-depth computational studies on this particular molecule, precluding a scientifically accurate and detailed analysis of its theoretical aspects.
Theoretical and Computational Investigations of N1 Boc 2 Methoxy 1,3 Propanediamine Systems
Computational Approaches in Chemical Design
In Silico Screening and Virtual Library Design for Functionalized Diamines
The use of N1-Boc-2-methoxy-1,3-propanediamine as a scaffold for in silico screening or the design of virtual libraries is not described in the available scientific literature. While virtual screening is a common practice to identify potential drug candidates, there are no reported studies that have utilized libraries of compounds derived from or analogous to this compound.
Ligand Design and Binding Interaction Modeling
Similarly, there is a lack of information regarding the design of specific ligands based on the this compound structure. Furthermore, without a known biological target, no binding interaction modeling or molecular docking studies have been performed and published for this compound. Such studies are predicated on having an identified protein or other macromolecule with which the compound is known to interact, and this information is currently not available.
Emerging Research Trends and Future Prospects
Integration of N1-Boc-2-methoxy-1,3-propanediamine Synthesis into Automated and Flow Chemistry Platforms
The synthesis of mono-protected diamines, a class to which this compound belongs, is often challenging in traditional batch environments due to competing reactions that can lead to mixtures of unprotected, mono-protected, and di-protected products. Continuous flow chemistry offers a compelling alternative, providing superior control over reaction parameters such as stoichiometry, temperature, and residence time.
Research into the flow-mediated synthesis of various N-Boc protected aliphatic diamines has demonstrated significant advantages over batch methods. biu.ac.ilrsc.org These include higher yields (ranging from 45–91%), increased productivity (1.2–3.6 g/h), and enhanced selectivity for the mono-protected product. rsc.org The improved performance in flow reactors is attributed to rapid mixing and precise temperature control, which minimizes side reactions. Automated synthesis platforms, which often incorporate flow reactors, further enhance reproducibility and enable high-throughput screening of reaction conditions, accelerating the development of optimized synthetic protocols. wikipedia.org The integration of these technologies is a promising future direction for the efficient, scalable, and reliable production of this compound, making this valuable building block more accessible for research and industrial applications.
Table 1: Comparison of Batch vs. Flow Chemistry for Mono-Boc Protection of Diamines This table is interactive. Click on the headers to sort.
| Feature | Batch Synthesis | Flow Chemistry | Potential Advantage of Flow Chemistry |
|---|---|---|---|
| Selectivity | Often produces mixtures of mono- and di-protected products, requiring extensive purification. | High selectivity for mono-protection due to precise stoichiometric control and short residence times. | Reduced purification needs and higher purity of the final product. |
| Reaction Time | Can require several hours for completion. researchgate.net | Typically completed in minutes (e.g., ≤ 1 min residence time). | Increased throughput and process efficiency. |
| Scalability | Scaling up can be challenging due to issues with heat transfer and mixing inhomogeneity. | Readily scalable by extending operation time or using larger reactors ("scaling out"). rsc.org | More straightforward transition from laboratory to industrial production. |
| Safety | Handling of large volumes of reagents can pose safety risks. researchgate.net | Smaller reaction volumes at any given time minimize potential hazards. researchgate.net | Inherently safer process control. |
| Productivity | Generally lower productivity for selective reactions. | High productivity indexes have been reported (e.g., 1.2–3.6 g/h). rsc.org | Higher output in a shorter timeframe. |
Development of New Catalytic Systems for Efficient Functionalization
The functionalization of this compound is crucial for its use as a versatile chemical intermediate. Emerging research is focused on developing novel catalytic systems that can achieve high efficiency and selectivity.
Biocatalysis: Enzymes such as transaminases, lipases, and monoamine oxidases are gaining traction for the synthesis and modification of amine-containing pharmaceuticals. sigmaaldrich.com These biocatalysts operate under mild conditions and can exhibit exceptional chemo-, regio-, and stereoselectivity. Future work could involve using enzymes to selectively acylate, alkylate, or otherwise modify the free primary amine of this compound without disturbing the Boc-protecting group or the chiral center.
Transition Metal Catalysis: Palladium and Rhodium-based catalysts have been instrumental in the asymmetric synthesis of diamine derivatives. mdpi.com New catalytic systems involving copper, nickel, and iron are also being developed for various amination and functionalization reactions. rsc.orgtotal-synthesis.com These catalysts could enable novel cross-coupling reactions to attach aryl or alkyl groups to the nitrogen or carbon backbone of the molecule, expanding its synthetic utility.
Organocatalysis: Chiral 1,3-diamine derivatives themselves have been designed and used as catalysts in asymmetric reactions, such as Mannich reactions. oaepublish.com This highlights the potential for developing new organocatalytic systems that can specifically interact with and functionalize the this compound scaffold. For instance, new catalysts could direct reactions to the carbon atom alpha to the free amino group.
The development of these advanced catalytic systems will be essential for unlocking the full potential of this compound as a precursor to complex molecules.
Advanced Materials Science Applications Beyond MOFs
While diamines are common linkers in Metal-Organic Frameworks (MOFs), the unique structure of this compound opens avenues for its use in other areas of advanced materials science.
Functional Polyamides: 1,3-propanediamine is a known monomer for the synthesis of specialty polyamides. rsc.orggoogle.com After deprotection of the Boc group, this compound could be used as a functional monomer. The pendant methoxy (B1213986) group along the polymer backbone would introduce polarity and hydrogen-bonding capabilities, potentially influencing properties like solubility, thermal stability, and moisture absorption in the resulting polyamide. rsc.org
Self-Assembled Monolayers (SAMs): The free primary amine of this compound can be used to anchor the molecule onto surfaces like silica (B1680970) or gold to form SAMs. rsc.orgmdpi.com The methoxy group and the protected secondary amine would then form the outer surface of the monolayer, allowing for fine-tuning of surface properties such as wettability, adhesion, and biocompatibility. oaepublish.com This could be valuable for creating functionalized surfaces for biosensors, microelectronics, and medical implants.
Dendrimer Synthesis: Diamines are fundamental building blocks in the construction of dendrimers, which are highly branched, well-defined macromolecules. Specifically, protected 1,3-propanediamines are used in the convergent synthesis of poly(amidoamine) (PAMAM) dendrimers. chemrxiv.org this compound could serve as a branching unit within the dendrimer structure or be attached to the surface to introduce specific functionalities, leveraging its chiral methoxy group for applications in catalysis or chiral recognition.
Exploration as Chiral Building Blocks in Unexplored Asymmetric Transformations
The presence of a stereocenter at the C2 position makes this compound an attractive chiral building block for asymmetric synthesis. nih.gov Chiral diamines and their derivatives are privileged structures in medicinal chemistry and are key components of many catalysts and pharmaceuticals. mdpi.com
One promising area is in the synthesis of substituted β-amino acids. Research has shown that protected 1,3-aminoalcohols can be functionalized and converted into highly enantio-enriched β2- and β3-amino acids, which are important components of peptidomimetics and pharmaceuticals. google.com Given its 1,3-diamine structure with a chiral center, this compound is an ideal starting material for similar transformations.
Furthermore, the anti-1,3-diaminopropan-2-ol motif is a critical structural element in peptidomimetic aspartic protease inhibitors, including anti-HIV drugs. nih.gov Chiral building blocks that facilitate the synthesis of this motif are highly valuable. This compound represents a potential precursor to novel analogues of these inhibitors, where the methoxy group could modulate the compound's biological activity and pharmacokinetic properties. The exploration of this compound in multicomponent reactions and other stereoselective transformations is a key area for future research. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
